bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate
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Overview
Description
Bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate is a compound that belongs to the family of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts significant strain and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane derivatives typically involves the construction of the bicyclo[1.1.1]pentane core, followed by functionalization at the desired positions. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Nucleophilic/Radical Addition: This method involves the addition of nucleophiles or radicals across the central bond of [1.1.1]propellane.
Industrial Production Methods
Industrial production methods for bicyclo[1.1.1]pentane derivatives are still under development. the scalability of the carbene insertion and nucleophilic/radical addition methods makes them promising candidates for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Substituting Agents: Such as halogens and organometallic reagents.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and various substituted derivatives .
Scientific Research Applications
Bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate has several scientific research applications:
Mechanism of Action
The mechanism of action of bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate involves its unique three-dimensional structure, which allows it to interact with various molecular targets and pathways. The compound can act as a bioisostere, mimicking the geometry and electronic properties of other functional groups, such as phenyl rings . This enables it to modulate biological activity and improve the pharmacokinetic properties of drug candidates .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate include:
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family.
[1.1.1]Propellane: A related compound used as a precursor in the synthesis of bicyclo[1.1.1]pentane derivatives.
Uniqueness
Bicyclo[111]pentane-1-carbonyl bicyclo[11Its ability to act as a bioisostere and its three-dimensional structure make it a valuable compound in various fields of research .
Properties
CAS No. |
185432-01-3 |
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Molecular Formula |
C12H14O4 |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
bicyclo[1.1.1]pentane-1-carbonyl bicyclo[1.1.1]pentane-1-carboperoxoate |
InChI |
InChI=1S/C12H14O4/c13-9(11-1-7(2-11)3-11)15-16-10(14)12-4-8(5-12)6-12/h7-8H,1-6H2 |
InChI Key |
KKNLEIXFNWXPMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)C(=O)OOC(=O)C34CC(C3)C4 |
Origin of Product |
United States |
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